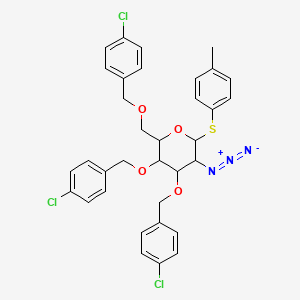
4-Methylphenyl2-azido-3,4,6-tri-O-(4-chlorobenzyl)-2-deoxy-b-D-thiogalactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methylphenyl2-azido-3,4,6-tri-O-(4-chlorobenzyl)-2-deoxy-b-D-thiogalactopyranoside is a useful research compound. Its molecular formula is C34H32Cl3N3O4S and its molecular weight is 685.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Methylphenyl 2-azido-3,4,6-tri-O-(4-chlorobenzyl)-2-deoxy-β-D-thiogalactopyranoside is a complex glycoside with potential applications in biochemistry and medicinal chemistry. Its structural features suggest it may interact with biological systems in unique ways, particularly in targeting specific receptors or pathways. This article reviews the biological activity of this compound, focusing on its synthesis, structural characteristics, and relevant case studies highlighting its potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of 4-Methylphenyl 2-azido-3,4,6-tri-O-(4-chlorobenzyl)-2-deoxy-β-D-thiogalactopyranoside involves several steps, typically including the protection of hydroxyl groups and the introduction of the azido group through azidation reactions. The compound's structure features a thiogalactopyranoside backbone modified with azido and chlorobenzyl groups, which are crucial for its biological interactions.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C18H21ClN3O7S |
| Molecular Weight | 423.88 g/mol |
| Functional Groups | Azido (-N3), Thiol (-S), Chlorobenzyl |
| Stereochemistry | β-D-thiogalactopyranoside |
Biological Activity
The biological activity of this compound has been explored in various studies. Its azido group allows for click chemistry applications, enabling targeted delivery systems in drug development. The thiogalactopyranoside structure is known to interact with carbohydrate-binding proteins, which may enhance its utility as a therapeutic agent.
Antimicrobial Properties
Recent research has indicated that compounds similar to 4-Methylphenyl 2-azido-3,4,6-tri-O-(4-chlorobenzyl)-2-deoxy-β-D-thiogalactopyranoside exhibit significant antimicrobial activity. For instance, studies on related thioglycosides have shown effectiveness against bacterial strains such as Klebsiella pneumoniae and Escherichia coli . These findings suggest that this compound may possess similar properties.
Case Studies
- Targeting Bacterial Infections : A study demonstrated that azido-containing glycosides can be used to inhibit bacterial quorum sensing mechanisms. This is particularly relevant in developing new antibiotics that target bacterial communication pathways rather than directly killing bacteria .
- Cancer Research : The compound's ability to modify cell signaling pathways through glycosylation has implications for cancer therapy. Research indicates that glycosides can alter the behavior of cancer cells by affecting their adhesion and migration properties .
- Drug Delivery Systems : The incorporation of the azido group allows for bioorthogonal reactions, making this compound suitable for use in targeted drug delivery systems where precise localization of therapeutic agents is crucial .
Properties
IUPAC Name |
5-azido-3,4-bis[(4-chlorophenyl)methoxy]-2-[(4-chlorophenyl)methoxymethyl]-6-(4-methylphenyl)sulfanyloxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32Cl3N3O4S/c1-22-2-16-29(17-3-22)45-34-31(39-40-38)33(43-20-25-8-14-28(37)15-9-25)32(42-19-24-6-12-27(36)13-7-24)30(44-34)21-41-18-23-4-10-26(35)11-5-23/h2-17,30-34H,18-21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTYXPINJTUUQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)COCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl)OCC5=CC=C(C=C5)Cl)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32Cl3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














